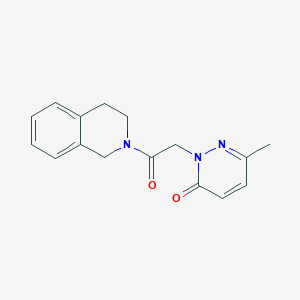

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic compound. Isoquinolines are found in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dihydroisoquinoline core, followed by various functional group interconversions and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the isoquinoline group and the various other functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications

Tumor Imaging and Proliferation Assessment

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has been examined for its potential in assessing cellular proliferation in tumors using PET imaging. A study assessed the safety, dosimetry, and feasibility of imaging tumor proliferation in patients with newly diagnosed malignant neoplasms using N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1). The study found a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 and mitotic index, which are indicative of tumor proliferation rates. These findings position the compound as a promising agent for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Sedation and Anesthesia

Another derivative of the compound, JM-1232(–), a water-soluble nonbenzodiazepine sedative, was studied for its anesthetic and sedative properties. The study involved the administration of MR04A3, a 1% aqueous presentation of JM-1232(–), to healthy male volunteers, assessing its hypnotic effects and safety profile. The results indicated that MR04A3 is hypnotic in humans, with a satisfactory hemodynamic and safety profile, making it a potential candidate for sedative applications (Sneyd et al., 2012).

Vesicular Monoamine Transporter Imaging

Furthermore, the compound was explored as a potential imaging agent for vesicular monoamine transporter 2 (VMAT2), which is highly expressed in endocrine cells and the brain. A study investigating the biodistribution and radiation dosimetry of (2R,3R,11bR)-9-(3-18F-fluoropropoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (18F-FP-(+)-dihydrotetrabenazine [DTBZ] or 18F-AV-133) in healthy human subjects showed no noticeable adverse effects and appropriate biodistribution and radiation dosimetry for imaging VMAT2 sites in humans. This makes it a safe candidate for further clinical use (Lin et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-6-7-15(20)19(17-12)11-16(21)18-9-8-13-4-2-3-5-14(13)10-18/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQHGDFJANQCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2652051.png)

![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)

![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)

![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)

![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)

![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2652069.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652071.png)